
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is a chemical compound with the molecular formula C8H18O5Si It is a silanetriol derivative, which means it contains a silicon atom bonded to three hydroxyl groups and an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol typically involves the reaction of 3-ethyloxetane with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal catalyst, to facilitate the formation of the silanetriol structure. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency. The industrial process also includes purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the silanetriol to silanes or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- (2-((3-Methyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Phenyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Butyloxetan-3-yl)methoxy)ethyl)silanetriol
Uniqueness
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is unique due to the presence of the ethyloxetane moiety, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
486397-63-1 |
|---|---|
Molecular Formula |
C8H18O5Si |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-[(3-ethyloxetan-3-yl)methoxy]ethyl-trihydroxysilane |
InChI |
InChI=1S/C8H18O5Si/c1-2-8(6-13-7-8)5-12-3-4-14(9,10)11/h9-11H,2-7H2,1H3 |
InChI Key |
ZOGDPDXWPHOQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





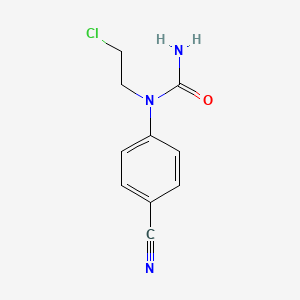

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
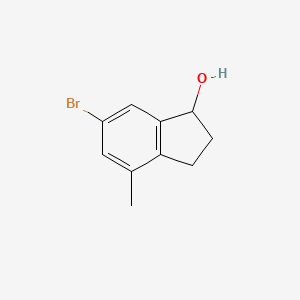
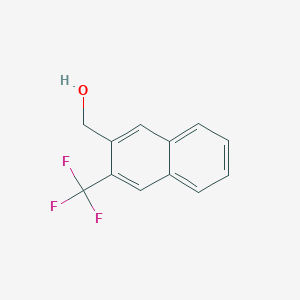


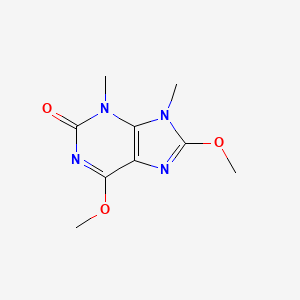
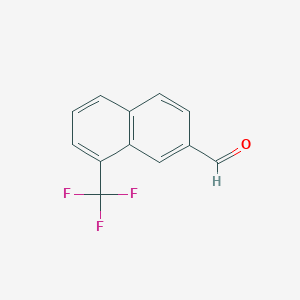
![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
